

# Application Notes and Protocols for the Synthesis of Loratadine Intermediate C14H10CINO

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| Compound of Interest |                                                        |           |
|----------------------|--------------------------------------------------------|-----------|
| Compound Name:       | 5-Chloro-10,11-dihydro-5H-<br>dibenzo[a,d]cycloheptene |           |
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#### Introduction

Loratadine is a widely used second-generation antihistamine for the treatment of allergic rhinitis and urticaria.[1][2] Its synthesis involves several key intermediates, one of which is 8-chloro-5,6-dihydro-11H-benzo[3][4]cyclohepta[1,2-b]pyridin-11-one, corresponding to the chemical formula C14H10ClNO. The efficient synthesis of this tricyclic ketone is a critical step in the overall production of loratadine.[5] This document provides a detailed protocol for the synthesis of this intermediate, based on an intramolecular Friedel-Crafts acylation reaction. The presented method offers high conversion rates and yields, making it suitable for laboratory-scale synthesis and scalable for industrial production.[6][7]

#### Materials and Reagents

- 3-[2-(3-chlorophenyl)ethyl]-2-pyridinecarbonitrile
- Polyphosphoric acid (PPA)
- Phosphorus pentoxide (P2O5)
- Ethyl acetate
- n-Hexane



- · Petroleum ether
- Reaction vessel with heating and stirring capabilities
- · Standard laboratory glassware
- Recrystallization apparatus

#### **Experimental Protocol**

This protocol describes the synthesis of 8-chloro-5,6-dihydro-11H-benzo[3][4]cyclohepta[1,2-b]pyridin-11-one through a cyclization reaction.

- 1. Preparation of the Reaction Medium:
- Heat polyphosphoric acid (PPA) to the desired reaction temperature (e.g., 190-240°C) in a suitable reaction vessel with continuous stirring.[6][7]
- Slowly add phosphorus pentoxide (P2O5) to the heated PPA. The amount of P2O5 should be between 3-20% by weight of the PPA.[6][7]
- Continue stirring until a homogeneous solution is formed. [6][7]
- 2. Cyclization Reaction:
- Once the reaction medium is homogeneous, add 3-[2-(3-chlorophenyl)ethyl]-2-pyridinecarbonitrile to the mixture. The amount of the starting material should be 4-16% by weight of the PPA.[6][7]
- Maintain the reaction at the set temperature for a period of 5-14 hours to facilitate the intramolecular cyclization.[6][7] The progress of the reaction can be monitored by suitable analytical techniques such as TLC or HPLC.
- 3. Product Isolation and Purification:
- Upon completion, the reaction mixture contains the desired loratadine intermediate, 8-chloro-5,6-dihydro-11H-benzo[3][4]cyclohepta[1,2-b]pyridin-11-one.[6][7]



- The crude product is isolated from the reaction mixture.
- For purification, the crude intermediate is recrystallized using a mixed solvent system of ethyl acetate, n-hexane, and petroleum ether, typically in a volume ratio of 1:1:3.[6][7]
- This recrystallization step yields the final product with a purity of 98-99%.[6][7]

#### **Data Presentation**

The following table summarizes the results of several experimental runs under different conditions, demonstrating the impact of reaction parameters on conversion rate, yield, and purity.

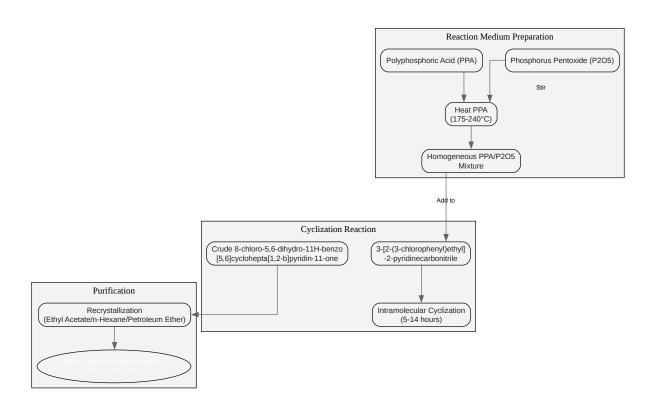
| Experi<br>ment | PPA<br>(g) | P2O5<br>(g) | Startin<br>g<br>Materi<br>al (g) | Tempe<br>rature<br>(°C) | Time<br>(h) | Conve<br>rsion<br>Rate<br>(%) | Yield<br>(%) | Purity<br>(%) |
|----------------|------------|-------------|----------------------------------|-------------------------|-------------|-------------------------------|--------------|---------------|
| 1              | 250        | 25          | 30                               | 240                     | 6.5         | 87.9                          | 67.4         | 98.0          |
| 2              | 250        | 37.5        | 15                               | 210                     | 7           | 89.4                          | 72.5         | 98.4          |
| 3              | 250        | 17.5        | 25                               | 190                     | 8           | 93.1                          | 78.2         | 99.0          |

Data sourced from patent CN1740160A.[6][7]

#### Experimental Workflow and Logic

The synthesis of the loratadine intermediate C14H10ClNO follows a clear and logical workflow. The key transformation is an intramolecular cyclization, which is facilitated by a strong acid catalyst system at elevated temperatures.





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